molecular formula C8H5BrClN3 B1407322 1-(2-Bromo-4-chlorophenyl)-1H-1,2,4-triazole CAS No. 1779784-38-1

1-(2-Bromo-4-chlorophenyl)-1H-1,2,4-triazole

Cat. No. B1407322
CAS RN: 1779784-38-1
M. Wt: 258.5 g/mol
InChI Key: PYYVMIVXBKOUAR-UHFFFAOYSA-N
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Description

“1-(2-Bromo-4-chlorophenyl)hydrazine” is a chemical compound with the linear formula C6H6BrClN2 . It’s provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The molecular structure of “1-(2-Bromo-4-chlorophenyl)hydrazine” is represented by the linear formula C6H6BrClN2 . For the related compound “(Z)-2-((2-bromo-4-chlorophenyl)imino)methyl)-4-chlorophenol”, the crystal structures of its Ni2+ and Cu2+ complexes revealed a perfect square planar geometry around the metal ions .

Scientific Research Applications

Antifungal Activity

1,2,4-Triazole derivatives, including those with halogen substitutions similar to 1-(2-Bromo-4-chlorophenyl)-1H-1,2,4-triazole, have shown significant antifungal properties. For instance, 2-[1-(4-chlorophenyl)-1H-(1,2,3)triazol-4-yl]propan-2-ol demonstrated promising antifungal activity against various Candida species, suggesting potential for further development of related compounds as antifungal agents (Lima-Neto et al., 2012).

Synthesis and Structural Studies

Research has also focused on the synthesis and structural analysis of triazole derivatives. For example, studies on the reactivity of 1-(4-chlorophenyl)-3,5-diamino-1,2,4-triazole with other compounds have led to the discovery of new chemical structures with potential biological applications (Sakhno et al., 2011). Additionally, the crystal structure of compounds like 4-(4-chlorophenyl)-4,5-dihydro-1H-1,2,4-triazole-5-thione has been determined, providing insights into the molecular architecture of these substances (Yeo et al., 2019).

Corrosion Inhibition

Triazole derivatives have been studied for their potential as corrosion inhibitors. For instance, 3,5-bis(4-methylthiophenyl)-4H-1,2,4-triazole has been found to be a very effective inhibitor for mild steel corrosion in acidic media, demonstrating high inhibition efficiencies (Lagrenée et al., 2002).

Bioactive Compound Synthesis

Synthesis of bioactive compounds incorporating 1,2,4-triazole has been a significant area of research. For instance, a study synthesized and evaluated a compound with 1,2,4-triazole moiety for its biological activities, indicating its potential as a fungicide (Xu et al., 2008).

properties

IUPAC Name

1-(2-bromo-4-chlorophenyl)-1,2,4-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrClN3/c9-7-3-6(10)1-2-8(7)13-5-11-4-12-13/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYYVMIVXBKOUAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Br)N2C=NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Bromo-4-chlorophenyl)-1H-1,2,4-triazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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